Interleukin-1 Receptor Peptide (human) is a significant component of the interleukin-1 family, which consists of cytokines that regulate immune and inflammatory responses. This peptide is primarily associated with the interleukin-1 receptor type I, which is crucial for mediating the biological effects of interleukin-1α and interleukin-1β, two pro-inflammatory cytokines. The interleukin-1 family plays a pivotal role in both innate and acquired immunity, influencing various physiological processes including inflammation, cell proliferation, and apoptosis.
Interleukin-1 Receptor Peptide is derived from human sources, particularly from cells involved in the immune response such as monocytes and macrophages. It is synthesized as a precursor protein that undergoes processing to become biologically active. The gene encoding this receptor is located on chromosome 2, where several members of the interleukin-1 family are clustered, indicating a shared evolutionary origin through gene duplication events.
Interleukin-1 Receptor Peptide belongs to the interleukin-1 family, which includes several members categorized based on their receptor interactions and functions. The main classifications include:
The interleukin-1 receptor type I specifically interacts with interleukin-1α and interleukin-1β, promoting inflammatory signaling pathways.
The synthesis of Interleukin-1 Receptor Peptide can be achieved through various methods, including:
The recombinant production typically involves:
The Interleukin-1 Receptor Type I consists of an extracellular domain responsible for ligand binding, a single transmembrane domain, and a cytoplasmic domain that initiates intracellular signaling upon ligand binding. The extracellular portion contains approximately 319 amino acids that form a characteristic three-dimensional structure conducive to binding with interleukins.
The molecular weight of the Interleukin-1 Receptor Type I is approximately 85 kDa. Structural studies reveal that it possesses a barrel-shaped conformation that facilitates its interaction with ligands.
The primary chemical reactions involving Interleukin-1 Receptor Peptide include:
The binding affinity of interleukins to their receptors can be quantified using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays, providing insights into their interaction dynamics.
The mechanism of action for Interleukin-1 Receptor Peptide involves several steps:
Studies have shown that blocking this receptor can significantly reduce inflammatory responses in various models of disease, highlighting its role in pathophysiology.
Interleukin-1 Receptor Peptide exhibits properties typical of cytokines:
Key chemical properties include:
Relevant analyses often involve chromatography methods to assess purity and concentration.
Interleukin-1 Receptor Peptide has several applications in scientific research:
Synthetic IL-1 receptor peptides are designed to replicate critical binding epitopes of the endogenous IL-1 receptor antagonist (IL-1Ra), a natural inhibitor of IL-1 signaling. IL-1Ra shares the β-trefoil structural fold with IL-1 agonists (IL-1α/IL-1β) but lacks the capacity to recruit the co-receptor IL-1RAcP due to distinct loop conformations and interfacial residues [2] [9]. Key structural studies reveal that the functional antagonism of IL-1Ra resides primarily in three regions: Loop 1 (β-strands 1–2), Loop 3 (β-strands 4–5), and Loop 6 (β-strands 9–10), which collectively form the IL-1RI binding interface [10]. Synthetic peptides mimicking these domains, such as the 10-mer Ilantide (SGRKSSKMQA), reproduce the steric and electrostatic features necessary for high-affinity IL-1RI binding. Specifically:
Table 1: Key Structural Determinants of IL-1Ra Mimetic Peptides
Peptide Sequence | Mimicked IL-1Ra Domain | Critical Residues | Binding Affinity (KD) |
---|---|---|---|
SGRKSSKMQA (Ilantide) | Loop 3 (β4–β5) | Lys-4, Met-8 | 18 nM |
KQDGFRFQSP | Loop 1 (β1–β2) | Phe-5, Gln-7 | 220 nM |
RRANALLANG | Loop 6 (β9–β10) | Leu-6, Ala-7 | 550 nM |
Biophysical analyses (surface plasmon resonance, isothermal titration calorimetry) confirm that these peptides bind IL-1RI with nanomolar affinities, effectively competing with both IL-1α and IL-1β [3] [10].
The IL-1 signaling complex requires sequential assembly: IL-1β first binds IL-1RI (K~d~ = 1–3 nM), followed by recruitment of IL-1RAcP to form a high-affinity ternary complex (K~d~ = 10–100 pM) [8] [10]. Synthetic receptor peptides disrupt this cascade through steric occlusion of the IL-1RAcP docking site, which is formed jointly by IL-1β and IL-1RI upon initial binding. Crucially:
Table 2: Impact of Receptor Peptides on Ternary Complex Formation
Peptide Inhibitor | IL-1RI Binding (IC₅₀) | IL-1β-Induced NF-κB Inhibition (IC₅₀) | IL-1RAcP Recruitment Block (%) |
---|---|---|---|
Ilantide | 25 nM | 80 nM | 98% |
IL-1RI(309–319) | 150 nM | 420 nM | 85% |
IL-1Ra-derived cyclic peptide | 8 nM | 35 nM | >99% |
Surface plasmon resonance studies demonstrate that Ilantide reduces IL-1RAcP recruitment by 98% even at sub-stoichiometric concentrations, confirming its disruption of the cooperative binding mechanism [3] [8]. This contrasts with monoclonal antibodies targeting IL-1β, which fail to prevent IL-1RAcP recruitment if IL-1β remains bound to IL-1RI.
Peptide binding to IL-1RI triggers allosteric rearrangements that stabilize the receptor in a signaling-incompetent state. Comparative crystallographic analyses reveal:
Notably, mutations at the IL-1RI "hinge region" (residues 215–225) abolish peptide-induced allostery, confirming this interface’s role in signal propagation. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies further show that Ilantide binding increases solvent exposure in IL-1RI’s:
These changes mirror the effects of the natural antagonist IL-1Ra but contrast sharply with IL-1β, which stabilizes these regions. Biophysical data indicate that peptide antagonists like Ilantide trap IL-1RI in a dynamic, partially unfolded state with a free energy change (ΔG) of –9.3 kcal/mol, compared to –8.1 kcal/mol for unliganded IL-1RI [4]. This thermodynamically stabilized inactive conformation persists even after peptide dissociation, providing prolonged inhibitory effects.
Table 3: Biophysical Signatures of Peptide-Induced Conformational Changes
Technique | IL-1RI:IL-1β Complex | IL-1RI:IL-1Ra Complex | IL-1RI:Ilantide Complex |
---|---|---|---|
Cryo-EM/XR | Closed conformation (28 Å inter-domain) | Open conformation (37 Å) | Open conformation (39 Å) |
HDX-MS | Stabilized lateral gate (–22% uptake) | Destabilized lateral gate (+33% uptake) | Destabilized lateral gate (+42% uptake) |
SPR Kinetics | Slow dissociation (k~off~ = 10⁻⁴ s⁻¹) | Fast dissociation (k~off~ = 10⁻² s⁻¹) | Intermediate dissociation (k~off~ = 10⁻³ s⁻¹) |
ΔG (kcal/mol) | –14.2 ± 0.3 | –9.8 ± 0.5 | –9.3 ± 0.4 |
These mechanistic insights establish synthetic IL-1 receptor peptides as precision tools for dissecting IL-1 signaling pathology and developing targeted anti-inflammatory therapeutics. [3] [4] [10]
Comprehensive List of Compounds Mentioned
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8